Ortho-CF₃ Steric Effects on Amide Bond Conformation Versus Meta- and Para-CF₃ Regioisomers
The ortho-CF₃ group in the target compound introduces a steric clash with the amide carbonyl, forcing a non-coplanar conformation between the benzamide aryl ring and the amide plane. This contrasts with the 3-CF₃ (meta) and 4-CF₃ (para) regioisomers, where the trifluoromethyl group does not directly hinder amide bond rotation. Computational modeling of benzamide conformers indicates that ortho substitution increases the torsional angle (θ) between the aryl ring and the amide C–N bond by approximately 30–50° relative to the unsubstituted or para-substituted analogs [1]. While direct X-ray crystallography data for the target compound are not publicly available, this class-level conformational effect is well-established in ortho-substituted benzamides and directly impacts hydrogen-bond donor/acceptor geometry at the amide NH and carbonyl, which are critical for target protein recognition [2].
| Evidence Dimension | Amide torsional angle (aryl–amide coplanarity deviation) |
|---|---|
| Target Compound Data | Estimated torsional angle >30° deviation from coplanarity (ortho-CF₃ steric effect; class-level inference) |
| Comparator Or Baseline | 4-CF₃ regioisomer (CAS 941956-80-5): estimated torsional angle <15° deviation (para-substituted, minimal steric hindrance); 3-CF₃ regioisomer: intermediate torsional angle ~15–25° |
| Quantified Difference | Approximately 2- to 3-fold greater torsional deviation for ortho-CF₃ vs. para-CF₃ based on class-level empirical data from ortho-substituted benzamides [1] |
| Conditions | Computational conformational analysis; gas-phase and implicit solvent DFT calculations for benzamide derivatives |
Why This Matters
The altered amide geometry directly affects target protein binding, meaning the 2-CF₃ isomer cannot substitute for the 3-CF₃ or 4-CF₃ isomers in SAR studies without risking erroneous activity attribution.
- [1] Cren-Olivé C, et al. Conformational analysis of ortho-substituted benzamides by NMR and molecular modeling. Magn Reson Chem. 2003;41(8):589-596. (Quantitative torsional angle data for ortho-substituted benzamide conformers.) View Source
- [2] Brameld KA, et al. Small molecule conformational preferences derived from crystal structure data: a historical perspective. J Chem Inf Model. 2008;48(1):1-24. (Torsional preferences of benzamides in protein–ligand complexes.) View Source
